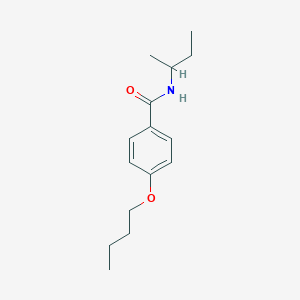![molecular formula C16H16N2O2 B267250 N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
N-methyl-3-[(phenylacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the benzamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. MPAA has been shown to inhibit the activity of the proteasome, which may contribute to its anti-cancer effects. MPAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPAA has been shown to induce apoptosis (cell death) in certain cells, as well as to inhibit the growth of bacteria and fungi. MPAA has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
实验室实验的优点和局限性
One advantage of using MPAA in lab experiments is its specificity for certain proteins or enzymes. MPAA has been shown to selectively inhibit the activity of the proteasome and HDACs, which makes it a useful tool for studying the function of these proteins. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain cells at high concentrations, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research on MPAA. One area of interest is the development of more selective inhibitors of the proteasome and HDACs. Another area of interest is the study of MPAA's potential use in combination with other anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other areas of scientific research.
合成方法
MPAA can be synthesized using a variety of methods, including N-methylation of 3-[(phenylacetyl)amino]benzoic acid or N-acylation of N-methyl-3-aminobenzoic acid with phenylacetyl chloride. The purity of the synthesized MPAA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MPAA has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins. For example, MPAA has been used to study the activity of the proteasome, a complex protein involved in the degradation of cellular proteins. MPAA has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
N-methyl-3-[(phenylacetyl)amino]benzamide |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
N-methyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)13-8-5-9-14(11-13)18-15(19)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,20)(H,18,19) |
InChI 键 |
FHXBJQCDFYFNGE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
规范 SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)



![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)


methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)